

Synthesis of Ethyl p-Methoxycinnamate via Claisen Condensation: A Technical Guide

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Compound of Interest

Compound Name: Ethyl methoxycinnamate

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This in-depth technical guide details the synthesis of ethyl p-methoxycinnamate, a widely used UV-B filter in sunscreens and a valuable intermediate in the pharmaceutical industry, through the Claisen condensation reaction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support research and development activities.

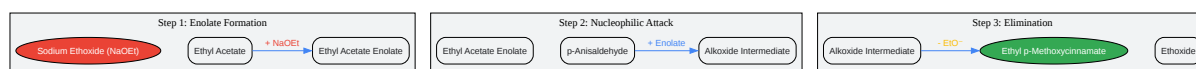
Introduction

Ethyl p-methoxycinnamate is an organic compound prized for its ability to absorb ultraviolet radiation, making it a key active ingredient in many commercial sunscreens. Beyond its application in cosmetics, it serves as a precursor for the synthesis of various pharmaceutical agents. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base, provides an efficient route for the synthesis of ethyl p-methoxycinnamate from p-anisaldehyde and ethyl acetate.

Reaction Mechanism

The Claisen condensation for the synthesis of ethyl p-methoxycinnamate proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α -carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-

anisaldehyde. The resulting alkoxide intermediate subsequently eliminates an ethoxide ion to yield the final product, ethyl p-methoxycinnamate.



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Caption: Reaction mechanism of Ethyl p-Methoxycinnamate synthesis.

Experimental Protocols

The following experimental protocol is based on a documented industrial-scale synthesis and can be adapted for laboratory settings.^[1]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)
p-Anisaldehyde	C ₈ H ₈ O ₂	136.15
Ethyl Acetate	C ₄ H ₈ O ₂	88.11
Sodium Ethoxide	C ₂ H ₅ NaO	68.05
Cyclohexane	C ₆ H ₁₂	84.16
Sulfuric Acid (13%)	H ₂ SO ₄	98.08

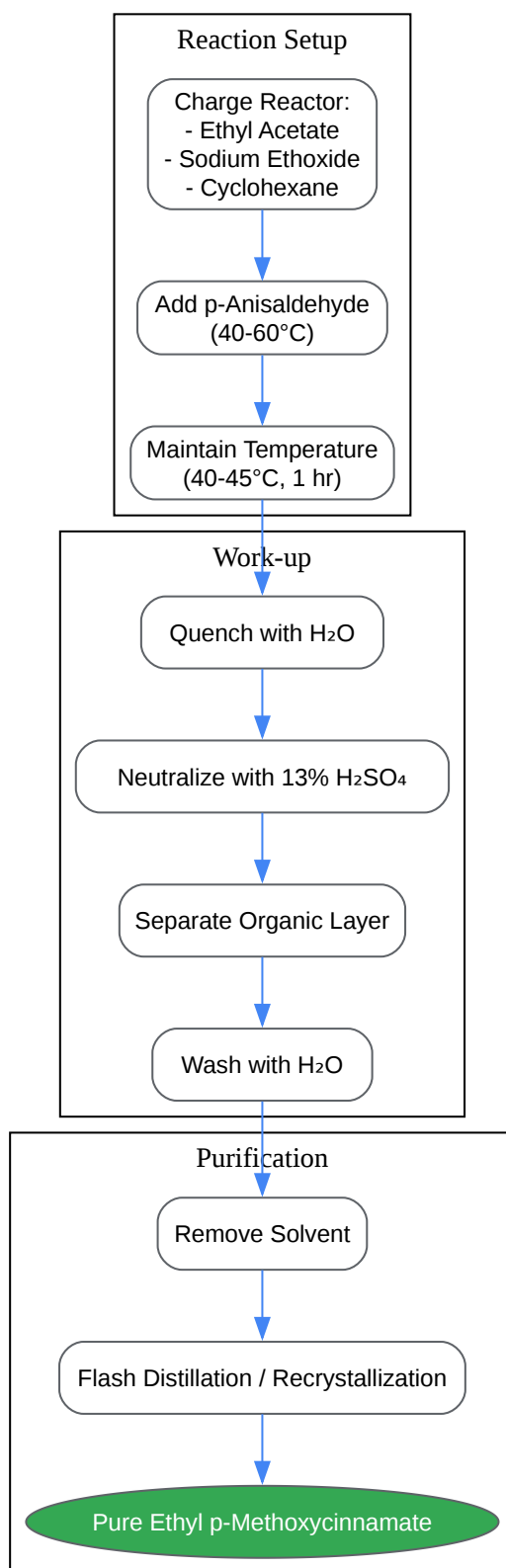
Reaction Procedure

- Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl acetate, sodium ethoxide, and cyclohexane. The molar ratio of p-anisaldehyde to sodium ethoxide should be in the range of 0.6-0.9:1, with a preferred ratio of 0.7:1. The mass ratio of ethyl acetate to p-anisaldehyde should be between 2.5:1 and 10:1. The molar ratio of cyclohexane to p-anisaldehyde is optimally 2.3:1.^[1]

- **Reaction:** Stir the mixture and begin the dropwise addition of p-anisaldehyde. The reaction is exothermic, and the temperature should be maintained between 40-60°C, ideally at 45°C. The addition of p-anisaldehyde is typically completed over one hour.^[1]
- **Monitoring:** After the addition is complete, maintain the reaction mixture at 40-45°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of p-anisaldehyde is complete. A reaction completion of approximately 95% is expected.^[1]

Work-up and Purification

- **Quenching and Neutralization:** To the reaction vessel, add water, followed by a 13% solution of sulfuric acid to neutralize the excess sodium ethoxide and quench the reaction.^[1]
- **Phase Separation and Washing:** The mixture will separate into an organic and an aqueous layer. Separate the organic layer and wash it with water to remove any remaining salts.
- **Solvent Removal and Purification:** Transfer the organic phase to a distillation apparatus and remove the cyclohexane solvent. The crude ethyl p-methoxycinnamate can then be purified by flash distillation or recrystallization to yield a white solid with a purity of up to 99.98%.



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Caption: Experimental workflow for the synthesis of Ethyl p-Methoxycinnamate.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of ethyl p-methoxycinnamate via Claisen condensation.

Parameter	Value	Reference
Reactant Ratios		
p-Anisaldehyde : Sodium Ethoxide (molar)	0.7 : 1	
Ethyl Acetate : p-Anisaldehyde (mass)	2.5-10 : 1	
Cyclohexane : p-Anisaldehyde (molar)	2.3 : 1	
Reaction Conditions		
Temperature	40-60 °C	
Reaction Time	~2 hours	
Product Characteristics		
Purity	99.98%	
Appearance	White Solid	
Reaction Completion	~95%	

Characterization Data

The synthesized ethyl p-methoxycinnamate can be characterized using various spectroscopic techniques. The expected data are as follows:

Technique	Data
^1H NMR	δ (ppm): 1.34 (t, 3H, $-\text{CH}_3$), 3.84 (s, 3H, $-\text{OCH}_3$), 4.25 (q, 2H, $-\text{OCH}_2-$), 6.30 (d, 1H, Ar-CH=), 6.90 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 7.63 (d, 1H, =CH-CO)
^{13}C NMR	δ (ppm): 14.3, 55.3, 60.3, 114.2, 115.8, 127.2, 129.6, 144.4, 161.2, 167.1
IR (KBr)	ν (cm^{-1}): 2978, 1710 (C=O), 1635 (C=C), 1605, 1512, 1255, 1170, 1035, 830
Melting Point	48-50 $^{\circ}\text{C}$

Conclusion

The Claisen condensation provides a robust and high-yielding method for the industrial and laboratory-scale synthesis of ethyl p-methoxycinnamate. The use of readily available starting materials and straightforward reaction conditions make this an attractive synthetic route. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of cosmetics and pharmaceuticals. Careful control of reaction parameters and a thorough purification process are key to obtaining a high-purity product suitable for its intended applications.

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References

- 1. CN114436835A - Preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]
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